3-Bromo-4-chlorobenzene-1,2-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chlorobenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of benzene derivatives . For instance, starting from 2-chloroaniline, diazotization followed by a Sandmeyer reaction can introduce the bromine substituent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and bromine (Br2) or chlorine (Cl2) for electrophilic substitution.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Bromo-4-chlorobenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used to study the effects of halogenated benzene derivatives on biological systems .
Medicine: This compound may serve as a precursor for the synthesis of drugs with potential therapeutic applications .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorobenzene-1,2-diamine involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine substituents on the benzene ring make it reactive towards nucleophiles, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 4-Chloro-o-phenylenediamine
Comparison: 3-Bromo-4-chlorobenzene-1,2-diamine is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct properties that make it suitable for specific synthetic and industrial applications .
Biological Activity
3-Bromo-4-chlorobenzene-1,2-diamine (CAS No. 1823624-85-6) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 206.47 g/mol. It features a bromine and chlorine substituent on a benzene ring, which is known to influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C₆H₅BrClN₂ |
Molecular Weight | 206.47 g/mol |
Boiling Point | Not available |
Log P (Octanol-Water) | 1.85 |
BBB Permeant | Yes |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential.
- Case Study : A study demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity when bromine was introduced into the structure. For instance, a related compound showed a decrease in MIC against S. aureus from 31.1 µg/mL to 0.98 µg/mL upon bromination .
Anticancer Activity
Research has also explored the anticancer potential of this compound. Its structural characteristics allow it to interact with cellular targets involved in cancer progression.
- Mechanism of Action : The compound may inhibit specific enzymes related to tumor growth or induce apoptosis in cancer cells. However, detailed mechanisms require further investigation through molecular docking studies and in vitro assays.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving halogenated anilines and diamines. The efficiency and yield of these reactions are crucial for producing this compound for further biological testing.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound may interact at the molecular level with proteins involved in disease processes.
Properties
IUPAC Name |
3-bromo-4-chlorobenzene-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYMBQDDLVPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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